molecular formula C33H34F5N3O5 B12334516 tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate

tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate

Cat. No.: B12334516
M. Wt: 647.6 g/mol
InChI Key: NOKCQJZYRPQMDV-ZUQPMPHSSA-N
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Description

Tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate is a complex organic compound that features a variety of functional groups, including fluoro, methoxy, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the diazinan-1-yl core: This step often involves cyclization reactions using appropriate starting materials.

    Introduction of fluoro and methoxy groups: These functional groups can be introduced through substitution reactions using reagents like fluorinating agents and methoxylating agents.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate include other carbamate derivatives and compounds with similar functional groups. Examples include:

  • tert-butyl N-[(1R)-2-[5-(2-chloro-3-methoxyphenyl)-3-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate
  • tert-butyl N-[(1R)-2-[5-(2-fluoro-3-hydroxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C33H34F5N3O5

Molecular Weight

647.6 g/mol

IUPAC Name

tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate

InChI

InChI=1S/C33H34F5N3O5/c1-19-27(21-13-9-16-26(45-5)28(21)35)29(42)41(18-25(20-11-7-6-8-12-20)39-30(43)46-32(2,3)4)31(44)40(19)17-22-23(33(36,37)38)14-10-15-24(22)34/h6-16,19,25,27H,17-18H2,1-5H3,(H,39,43)/t19?,25-,27?/m0/s1

InChI Key

NOKCQJZYRPQMDV-ZUQPMPHSSA-N

Isomeric SMILES

CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)C4=C(C(=CC=C4)OC)F

Canonical SMILES

CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NC(=O)OC(C)(C)C)C4=C(C(=CC=C4)OC)F

Origin of Product

United States

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